benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Overview
Description
Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O2 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Methods and Molecular Structures : Research has developed versatile methods for synthesizing various polycyclic pyrimidoazepine derivatives, including benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate. These methods involve nucleophilic substitution reactions promoted by conventional or microwave heating, leading to compounds with different intermolecular hydrogen bonds and molecular conformations (Acosta Quintero et al., 2016).
- Comparative Structural Studies : Another study compared closely-related benzo[b]pyrimido[5,4-f]azepines, which share structural similarities with this compound. This research highlighted variations in molecular conformations and supramolecular assemblies despite similar molecular structures (Acosta et al., 2015).
Chemical Reactions and Derivatization
- Rearrangement and Derivatives Formation : A study on pyrimidoazepines, closely related to the compound , showed that treatment with phosphoryl chloride led to rearrangement and formation of vinylpyrrolo-pyrimidines. This process also involved the synthesis of 4-ethyl-7H-pyrrolo[2,3-d]pyrimidines and their derivatives (Yamamoto et al., 1977).
- Functionalized Derivatives Synthesis : The synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines from related compounds was detailed in another study, focusing on base-promoted aromatic nucleophilic substitution followed by intramolecular Friedel–Crafts cyclization (Acosta-Quintero et al., 2015).
Novel Compounds and Applications
- Anti-Tumor Potential : A study on 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, a class to which the benzyl derivative belongs, revealed that certain compounds in this class showed significant activity against various human tumor cell lines, indicating potential anti-tumor applications (Insuasty et al., 2008).
Properties
IUPAC Name |
benzyl 2-benzyl-4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c24-22-19-11-13-27(23(28)29-16-18-9-5-2-6-10-18)14-12-20(19)25-21(26-22)15-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZONZEICYJYYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=NC(=N2)CC3=CC=CC=C3)Cl)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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